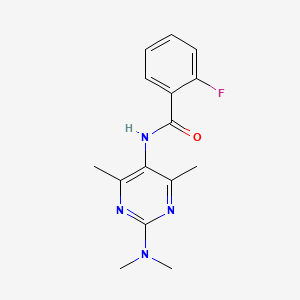

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-fluorobenzamide is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar structural motifs, such as dimethylamino groups, pyrimidinyl substituents, and fluorobenzamide functionalities. These compounds are typically investigated for their biological activities, including their potential as therapeutic agents for conditions like migraine , as antagonists for specific receptors like mGluR1 , and for their anticancer properties .

Synthesis Analysis

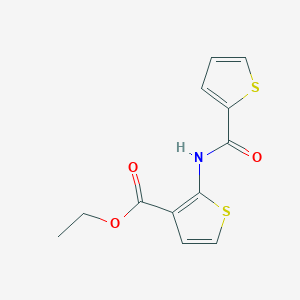

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with a dimethylaminoethyl and indolyl group attached to a fluorobenzamide moiety was achieved through a series of reactions including amine alkylation and amide coupling . Similarly, the synthesis of a thienopyrimidinyl compound involved condensation reactions, chlorination, and final amide formation . These methods could potentially be adapted for the synthesis of this compound.

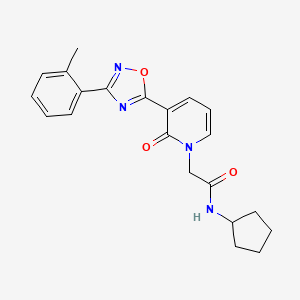

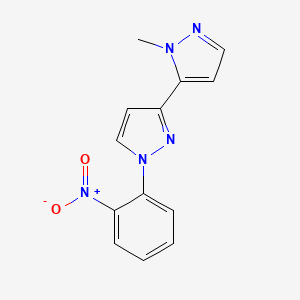

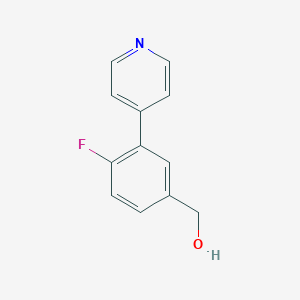

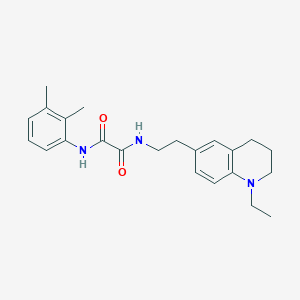

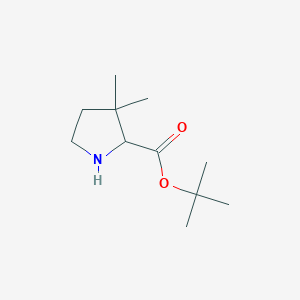

Molecular Structure Analysis

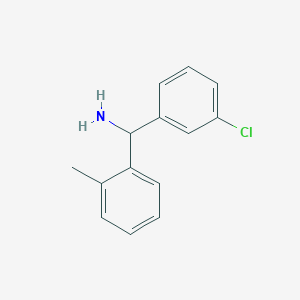

The molecular structure of compounds with similar features has been analyzed using techniques like X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a chlorothienopyrimidinyl benzamide derivative was determined, and its geometric bond lengths and angles were compared with DFT calculations . Such analyses provide insights into the three-dimensional conformation and electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For instance, the presence of a nitro group in a benzamide derivative was shown to undergo enzymatic reduction in hypoxic cells, leading to selective toxicity . The reactivity of the dimethylamino and fluorobenzamide groups in the context of receptor binding and inhibition has also been explored . These studies suggest that the chemical reactions of this compound would likely involve interactions at the dimethylamino and fluorobenzamide sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure. For example, the introduction of a dimethylamino group into a naphthalimide fluorophore significantly altered its fluorescence properties, making it sensitive to the environment . The presence of a fluorine atom in the benzamide moiety can affect the compound's lipophilicity and metabolic stability, which are important factors for its pharmacokinetic profile . These properties would be relevant for the analysis of this compound as well.

Wissenschaftliche Forschungsanwendungen

Spin-Spin Couplings Analysis

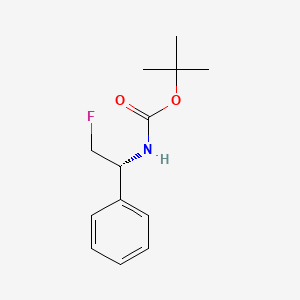

Rae et al. (1993) discussed the analysis of long-range through-space couplings via an intramolecular hydrogen bond in 2-fluorobenzamide and its derivatives. This study provides insights into the spin-spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, demonstrating the effects of hydrogen bonding on molecular interactions, which could be relevant for understanding the behavior of similar compounds in biological systems (Rae et al., 1993).

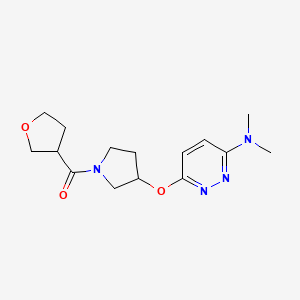

Metabotropic Glutamate Receptor 1 Antagonist

Satoh et al. (2009) identified a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile in rats. The compound showed potent antipsychotic-like effects in several animal models. This research exemplifies the therapeutic potential of pyrimidinyl derivatives in neuropsychiatric disorders (Satoh et al., 2009).

TNF-α Production Inhibitors

Collin et al. (1999) synthesized a series of N-pyridinyl(methyl)fluorobenzamides as inhibitors of TNF-α production. This study indicates the potential of fluorobenzamide derivatives in modulating inflammatory responses, which could be relevant for the development of new anti-inflammatory drugs (Collin et al., 1999).

Imaging of Metabotropic Glutamate Receptor

Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain. This research demonstrates the utility of pyrimidinyl derivatives in developing imaging agents for neurological research and diagnostics (Fujinaga et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-7-5-6-8-12(11)16/h5-8H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOONCHHSGQRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)